3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate
Description
Properties
IUPAC Name |
3-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-7(16)17-4-2-3-8-5-12-10-13-9(11)14-15(10)6-8/h5-6H,2-4H2,1H3,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRIDGPJTJZUPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC1=CN2C(=NC(=N2)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377112 | |
| Record name | 3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85599-38-8 | |
| Record name | 3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation.
Mode of Action
Similar compounds have been reported to inhibit their targets by binding to the active site, preventing the target from performing its function.
Biological Activity
3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate (CAS Number: 85599-38-8) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C₁₀H₁₃N₅O₂
- Molecular Weight : 235.25 g/mol
- Melting Point : 150 °C
- Purity : ≥95% .
Biological Activity Overview
The biological activity of this compound has been evaluated primarily in the context of anticancer and antimicrobial properties. The compound's structure suggests potential interactions with various biological targets, including enzymes involved in cell proliferation and signaling pathways.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Efficacy : In vitro studies reported IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.30 to 0.53 µM against HeLa and A549 cancer cells . This indicates a potent antiproliferative effect compared to standard chemotherapeutic agents.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. While specific data on its activity against bacterial pathogens is limited, related triazolo derivatives have shown effectiveness against resistant strains of bacteria .
Case Studies
Several case studies highlight the biological activity of similar compounds derived from the triazolo[1,5-a]pyrimidine scaffold:
- Inhibition of USP28 : Research indicated that certain triazolo derivatives inhibited USP28 activity, leading to reduced cell proliferation and induced apoptosis in gastric cancer cells .
- Cell Cycle Arrest : Compounds similar to this compound were noted for their ability to block cells in the G2/M phase of the cell cycle while inducing intrinsic apoptotic pathways confirmed by mitochondrial depolarization and caspase activation .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate exhibit promising anticancer properties. The triazole and pyrimidine moieties are known for their ability to inhibit specific enzymes involved in cancer cell proliferation. For instance:
- Case Study : A study demonstrated that derivatives of triazolo-pyrimidines could inhibit the growth of various cancer cell lines by targeting kinases involved in cell signaling pathways .
Antiviral Properties
The compound's structure suggests potential antiviral activity. Triazole derivatives have been shown to interfere with viral replication processes.
- Research Insight : Investigations into similar compounds have revealed their effectiveness against RNA viruses, making them candidates for antiviral drug development .
Enzyme Inhibition
This compound may serve as a scaffold for designing enzyme inhibitors. The presence of the triazole ring is crucial for binding to active sites of various enzymes.
- Example : Studies have highlighted the use of triazole-containing compounds in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .
Drug Development
Due to its favorable pharmacokinetic properties, this compound can be further modified to enhance its efficacy and reduce toxicity.
- Development Strategy : Researchers are exploring structural modifications to optimize binding affinity and selectivity towards target enzymes or receptors .
Data Table: Summary of Applications
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The electron-deficient pyrimidine ring facilitates nucleophilic substitution. For example, chlorinated triazolopyrimidines react with amines, alcohols, or thiols . While the 6-position in this compound is substituted with a propyl acetate group, halogenation at other positions (e.g., C5 or C7) could enable further substitutions:
| Reaction | Reagents | Product |
|---|---|---|
| Amination | NH₃ or RNH₂ in EtOH/DMF | 5/7-Amino derivatives |
| Alkoxylation | ROH/NaH | 5/7-Alkoxy derivatives |
In related systems, chlorination with POCl₃ precedes nucleophilic displacement .
Aminolysis and Condensation Reactions
The amino group on the triazole ring participates in condensation reactions. For instance:
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Schiff base formation : Reaction with aldehydes/ketones under mild acidic conditions.
-
Acylation : Treatment with acyl chlorides or anhydrides yields amides.
A study on analogous triazolopyrimidines demonstrated condensation with aryl glyoxals to form fused heterocycles .
Cycloaddition and Rearrangement Reactions
The triazole moiety may engage in Huisgen azide-alkyne cycloaddition (click chemistry) under Cu(I) catalysis. Additionally, thermal or acidic conditions could induce rearrangements. For example:
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Boulton–Katritzky rearrangement : Observed in related triazolopyrimidines under microwave irradiation .
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Dimerization : Aminides in triazolopyrimidine systems dimerize under basic conditions .
Salt Formation and Acid-Base Reactivity
The amino group reacts with acids to form stable salts. For example:
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Hydrochloride formation : Treatment with HCl in chloroform yields a water-soluble salt .
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Complexation : Potential coordination with transition metals (e.g., Cu²⁺, Pd²⁺) for catalytic applications .
Comparative Reactivity with Analogous Compounds
The propyl acetate side chain introduces steric and electronic effects distinct from simpler triazolopyrimidines. Key comparisons include:
Preparation Methods
Cyclocondensation of Aminotriazoles with Pyrimidine Derivatives
The triazolopyrimidine scaffold is typically constructed via cyclocondensation reactions. A foundational approach involves reacting 5-amino-1,2,4-triazole with β-keto esters or α,β-unsaturated carbonyl compounds. For instance:
Methodology :
- Reactants : 5-amino-1,2,4-triazole and ethyl acetoacetate.
- Conditions : Reflux in acetic acid (6 equivalents) under oxygen atmosphere (1 atm) at 130°C for 18 hours.
- Mechanism : The reaction proceeds through enolization of the β-ketoester, nucleophilic attack by the triazole’s amino group, and oxidative dehydrogenation to form the fused triazolopyrimidine ring.
Outcome :
- Yield : 74–94% for analogous triazolopyrimidines.
- Byproducts : Triphenylphosphine oxide (reduced by 85% via recrystallization in propan-2-ol).
Acetylation of 3-(2-Aminotriazolo[1,5-a]pyrimidin-6-yl)propan-1-ol
The propyl acetate side chain is introduced via acetylation of the alcohol intermediate:
Step 1: Synthesis of 3-(2-Aminotriazolo[1,5-a]pyrimidin-6-yl)propan-1-ol
- Reactants : 6-chloro-1,2,4-triazolo[1,5-a]pyrimidine and 1,3-propanediol.
- Conditions : Mitsunobu reaction using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF.
- Yield : 67% after column chromatography.
Step 2: Acetylation
- Reactants : Propan-1-ol derivative and acetic anhydride.
- Conditions : Catalytic H₂SO₄, room temperature, 12 hours.
- Yield : 95% (purity confirmed by HPLC).
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for triazolopyrimidine derivatives:
Methodology :
- Reactants : 1-amino-2-iminopyridine and propyl acetate.
- Conditions : Microwave irradiation (150 W, 120°C, 20 minutes) in acetic acid.
- Advantages :
Table 1: Comparison of Conventional vs. Microwave Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 18 hours | 20 minutes |
| Yield | 74% | 89% |
| Purity (HPLC) | 92% | 98% |
Purification and Isolation Techniques
Impurities such as triphenylphosphine oxide (from Mitsunobu reactions) are mitigated via:
- Recrystallization : Propan-2-ol at 0–5°C reduces oxide content by 85%.
- Chromatography : Silica gel (ethyl acetate/hexane, 3:1) achieves >95% purity.
Table 2: Impact of Recrystallization on Purity
| Step | Triphenylphosphine Oxide Content |
|---|---|
| Crude Product | 12% |
| After Recrystallization | 1.8% |
Industrial-Scale Considerations
For kilogram-scale production:
Q & A
Q. What are the common synthetic routes for preparing 3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate?
The compound is synthesized via cyclocondensation of 3-amino[1,2,4]triazoles with β-oxo esters or malonic acid derivatives. A representative method involves fusing aminotriazole (0.01 mol), ethyl 3-oxohexanoate (0.01 mol), and an aromatic aldehyde (0.01 mol) in DMF for 10–12 minutes, followed by methanol addition, overnight crystallization, and ethanol purification. This yields high-purity triazolopyrimidine derivatives with confirmed structural integrity via NMR and elemental analysis .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- IR spectroscopy to identify functional groups (e.g., C=N at ~1,600 cm⁻¹, N-H deformation at ~1,550 cm⁻¹).
- ¹H/¹³C NMR to resolve proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbon backbone.
- Mass spectrometry to confirm molecular weight (e.g., molecular ion peak at m/z 533).
- Elemental analysis to validate stoichiometry (C, H, N within ±0.3% of theoretical values) .
Q. What criteria guide solvent selection for its synthesis?
Polar aprotic solvents like DMF are preferred for fusion steps due to their high boiling points and ability to stabilize intermediates. Methanol is used for precipitation to minimize side reactions and improve crystallinity. Solvent purity (>99%) is critical to avoid byproducts .
Advanced Questions
Q. How can design of experiments (DoE) optimize the synthesis of this compound?
DoE reduces trial-and-error by systematically varying parameters (e.g., temperature, molar ratios, solvent volume). For example, a 2³ factorial design can identify interactions between reaction time (10–15 min), aldehyde substituents (electron-donating vs. withdrawing), and cooling rates. Response surface methodology (RSM) then optimizes yield and purity, reducing experimental runs by 40–60% .
Q. How do computational methods enhance reaction design for derivatives of this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding the selection of β-oxo esters or α,β-unsaturated ketones for regioselective cyclization. Machine learning models trained on historical data (e.g., ICReDD’s approach) prioritize reaction conditions with >85% success rates, accelerating derivative synthesis .
Q. How can researchers resolve contradictions in reported reaction conditions (e.g., yield variability)?
Cross-validation strategies include:
- Replicating reactions under controlled humidity/temperature.
- Using high-resolution LC-MS to detect trace impurities.
- Comparing crystallographic data (e.g., CCDC entries) to confirm structural consistency. Discrepancies in yields may arise from subtle differences in β-oxo ester purity or aldehyde reactivity, necessitating batch-wise quality control .
Q. What post-synthetic modifications are feasible for this compound?
The amino group at position 2 allows for:
- Acylation : Reacting with acyl chlorides (e.g., acetyl chloride) in chloroform/TEA at 120°C for 62 hours.
- Alkylation : Using NaH/DMF with alkyl iodides (3 hours, room temperature). These modifications tailor solubility and bioactivity for targeted applications .
Q. How do substituents on the triazolopyrimidine core influence reactivity?
Electron-withdrawing groups (e.g., -NO₂) at position 7 slow cyclization due to reduced nucleophilicity, while electron-donating groups (e.g., -OCH₃) accelerate ring closure. Steric effects from bulky aryl aldehydes may necessitate longer reaction times (>15 minutes) .
Methodological Notes
- Synthesis Optimization : Prioritize DoE over one-factor-at-a-time (OFAT) approaches to capture parameter interactions .
- Data Validation : Use orthogonal analytical methods (e.g., NMR + X-ray crystallography) to confirm structural assignments .
- Computational Tools : Leverage Gaussian or ORCA for transition-state modeling, and ICReDD’s hybrid computational-experimental pipelines for high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
